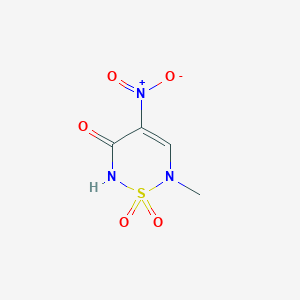
6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the reaction of appropriate precursors under controlled conditions. One possible synthetic route could involve the nitration of a thiadiazine precursor followed by methylation. The reaction conditions would need to be optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiadiazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-Nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione: Lacks the methyl group at the 6-position.
6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione: Lacks the nitro group at the 4-position.
Uniqueness
6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may impart distinct properties compared to similar compounds.
特性
CAS番号 |
648418-32-0 |
|---|---|
分子式 |
C4H5N3O5S |
分子量 |
207.17 g/mol |
IUPAC名 |
6-methyl-4-nitro-1,1-dioxo-1,2,6-thiadiazin-3-one |
InChI |
InChI=1S/C4H5N3O5S/c1-6-2-3(7(9)10)4(8)5-13(6,11)12/h2H,1H3,(H,5,8) |
InChIキー |
ZGQMYSBLCBNRES-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)NS1(=O)=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)
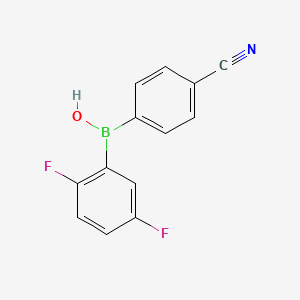
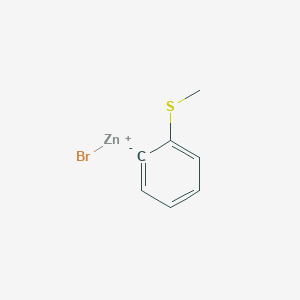
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)
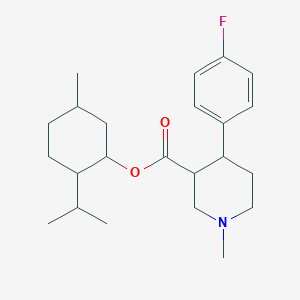
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
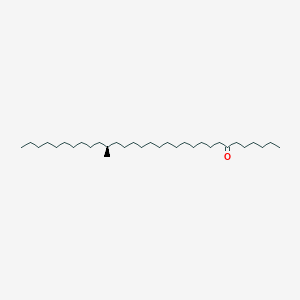
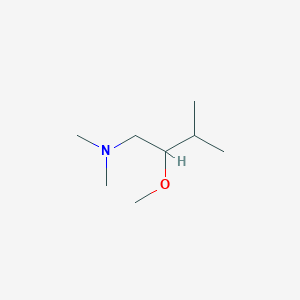
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
